5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein
Overview
Description
5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein is a complex organic compound that features a benzopyran core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the tert-butyl(dimethyl)silyl group adds to its stability and reactivity, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein typically involves multiple steps, starting from commercially available materials. One common approach includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a series of condensation reactions involving appropriate phenolic and ketone precursors.
Introduction of the tert-Butyl(dimethyl)silyl Group: The hydroxyl group on the phenyl ring is protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce ketone or ester groups.
Substitution: The tert-butyl(dimethyl)silyl group can be selectively removed under acidic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl(dimethyl)silyl-protected phenols: These compounds share the tert-butyl(dimethyl)silyl group and are used for similar protective purposes in organic synthesis.
Benzopyran derivatives:
Uniqueness
5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein is unique due to the combination of its protective tert-butyl(dimethyl)silyl group and the biologically active benzopyran core. This combination enhances its stability and reactivity, making it a valuable compound for various research and industrial applications .
Biological Activity
5-O-Acetyl-4'-O-tert-butyldimethylsilyl Genistein is a synthetic derivative of genistein, a naturally occurring isoflavone predominantly found in soybeans. This compound has garnered attention due to its enhanced stability and solubility, attributed to the acetyl and tert-butyldimethylsilyl groups. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : CHOSi
- Molecular Weight : Approximately 426.53 g/mol
- CAS Number : 1330249-25-6
The dual protection strategy of this compound enhances its bioavailability compared to other derivatives, making it valuable for both laboratory studies and potential therapeutic applications .
Biological Activities
This compound exhibits several notable biological activities:
- Antioxidant Properties : The compound demonstrates significant free radical scavenging abilities, contributing to its potential protective effects against oxidative stress-related diseases.
- Anti-Cancer Activity : Similar to genistein, this derivative may inhibit cancer cell proliferation through multiple pathways:
- Anti-Inflammatory Effects : The compound may exhibit anti-inflammatory properties by regulating cytokine production and inhibiting inflammatory pathways.
- Effects on Stem Cells : Research indicates that genistein derivatives can influence cancer stem cell differentiation, potentially impacting tumor recurrence and metastasis .
The mechanisms underlying the biological activities of this compound include:
- Gene Regulation : The compound modulates the expression of various genes involved in apoptosis (e.g., Bcl-2 family proteins), cell cycle regulation (e.g., CCNG1, GADD45A), and antioxidant defense systems .
- Cell Signaling Pathways : It affects key signaling pathways like MEK/ERK and PI3K/Akt, which are vital in cellular growth and survival. By inhibiting these pathways, the compound can induce apoptosis in cancer cells .
Comparative Analysis with Other Isoflavones
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Genistein | CHO | Naturally occurring; no protective groups |
7-O-Methylgenistein | CHO | Methylation at position 7 enhances solubility |
4',5-Di-O-acetylgenistein | CHO | Two acetyl groups increase lipophilicity |
This compound | CHOSi | Dual protection enhances stability and bioavailability |
Case Studies and Research Findings
- Cancer Treatment : In vitro studies have shown that this compound can significantly reduce the viability of various cancer cell lines, including breast and prostate cancer cells. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activity and mitochondrial membrane potential changes .
- Kidney Health : Research indicates that genistein derivatives may have protective effects against kidney diseases by modulating oxidative stress and inflammatory responses within renal cells .
- Toxicological Studies : Long-term studies in animal models have indicated that high doses of genistein can lead to organ weight changes but generally do not exhibit significant toxic effects at therapeutic doses .
Properties
IUPAC Name |
[3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-7-hydroxy-4-oxochromen-5-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O6Si/c1-14(24)28-20-12-16(25)11-19-21(20)22(26)18(13-27-19)15-7-9-17(10-8-15)29-30(5,6)23(2,3)4/h7-13,25H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOSWKPQHZOZFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC2=C1C(=O)C(=CO2)C3=CC=C(C=C3)O[Si](C)(C)C(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O6Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746936 | |
Record name | 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330249-25-6 | |
Record name | 3-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-7-hydroxy-4-oxo-4H-1-benzopyran-5-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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